N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride
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Description
Synthesis Analysis
The synthesis of furan-2-carboxamide and thiazole compounds involves various chemical reactions, highlighting the complexity and versatility of these molecules. For example, reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases lead to different derivatives through ring opening and substitution reactions, demonstrating the reactivity of similar compounds under various conditions (Remizov et al., 2019).
Molecular Structure Analysis
The molecular and electronic structures of thiazole-based heterocyclic amides have been characterized using techniques such as IR, NMR, XRD, and DFT modeling. These studies provide detailed insights into the atomic arrangement and electronic distribution within similar molecules, which are critical for understanding the chemical behavior and potential applications of the compound (Çakmak et al., 2022).
Chemical Reactions and Properties
Research on related furan and thiazole derivatives reveals their ability to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring transformations. These reactions are essential for modifying the chemical structure and properties of these compounds for specific applications. For instance, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole show the potential for electrophilic substitution reactions, which could be relevant for the compound of interest (Aleksandrov et al., 2017).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds
Research has focused on synthesizing novel heterocyclic compounds derived from specific key structures for potential anti-inflammatory, analgesic, antibacterial, and anticancer activities. For instance, novel benzodifuranyl compounds, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Properties
Compounds with furan and thiazole structures have been investigated for their antimicrobial and anticancer properties. For example, some synthesized 1,2,4-triazole Schiff base and amine derivatives have shown effective antiurease and antioxidant activities (Sokmen et al., 2014).
Chemical Reactions and Methodologies
Hydrolytic Reactions
Studies on the hydrolytic opening of specific rings in organic compounds provide insights into reaction mechanisms and potential for creating new compounds with desired functionalities (Shemchuk et al., 2010).
Efficient Synthesis Techniques
Efficient domino strategies for synthesizing polyfunctionalized compounds, such as benzofuran-4(5H)-ones and cinnoline-4-carboxamides, showcase advanced methodologies in organic chemistry that could be applicable to a wide range of compounds for various scientific applications (Ma et al., 2014).
properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-2-16-6-7-17-19(15-16)28-21(22-17)24(20(25)18-5-3-12-27-18)9-4-8-23-10-13-26-14-11-23;/h3,5-7,12,15H,2,4,8-11,13-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJJRRZBFBOQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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